molecular formula C26H20FNO5S2 B11983509 N-[3,5-bis(phenylsulfonyl)phenyl]-2-(4-fluorophenyl)acetamide

N-[3,5-bis(phenylsulfonyl)phenyl]-2-(4-fluorophenyl)acetamide

Cat. No.: B11983509
M. Wt: 509.6 g/mol
InChI Key: ZUEYEBBIXIWVFN-UHFFFAOYSA-N
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Description

N-[3,5-bis(phenylsulfonyl)phenyl]-2-(4-fluorophenyl)acetamide is a complex organic compound known for its unique chemical structure and properties. This compound features a phenylsulfonyl group and a fluorophenyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3,5-bis(phenylsulfonyl)phenyl]-2-(4-fluorophenyl)acetamide typically involves multiple steps, including the introduction of the phenylsulfonyl and fluorophenyl groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[3,5-bis(phenylsulfonyl)phenyl]-2-(4-fluorophenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl groups to thiols or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-[3,5-bis(phenylsulfonyl)phenyl]-2-(4-fluorophenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.

    Industry: The compound is used in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism by which N-[3,5-bis(phenylsulfonyl)phenyl]-2-(4-fluorophenyl)acetamide exerts its effects involves interactions with specific molecular targets and pathways. The phenylsulfonyl and fluorophenyl groups play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    N-Phenyl-bis(trifluoromethanesulfonimide): Known for its use in organic synthesis and as a reagent in various chemical reactions.

    N,N-Bis(trifluoromethylsulfonyl)aniline: Another compound with similar sulfonyl groups, used in different applications.

Uniqueness

N-[3,5-bis(phenylsulfonyl)phenyl]-2-(4-fluorophenyl)acetamide stands out due to its specific combination of phenylsulfonyl and fluorophenyl groups, which confer unique chemical properties and reactivity. This makes it particularly valuable in specialized research and industrial applications.

Properties

Molecular Formula

C26H20FNO5S2

Molecular Weight

509.6 g/mol

IUPAC Name

N-[3,5-bis(benzenesulfonyl)phenyl]-2-(4-fluorophenyl)acetamide

InChI

InChI=1S/C26H20FNO5S2/c27-20-13-11-19(12-14-20)15-26(29)28-21-16-24(34(30,31)22-7-3-1-4-8-22)18-25(17-21)35(32,33)23-9-5-2-6-10-23/h1-14,16-18H,15H2,(H,28,29)

InChI Key

ZUEYEBBIXIWVFN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CC(=CC(=C2)NC(=O)CC3=CC=C(C=C3)F)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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